N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide: is a synthetic organic compound that belongs to the class of dibenzofuran derivatives
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity : Novel 3-arylaminobenzofuran derivatives, including those with a methoxy group, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds showed significant inhibition of cancer cell growth and tubulin polymerization, indicating potential as anticancer agents (Romagnoli et al., 2015).
Antifungal Effects of Heterocyclic Compounds : The synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives and their antifungal effects against various fungi species were described, showing significant activity compared to ketoconazole (Kaplancıklı et al., 2013).
Anti-Inflammatory and Analgesic Agents : A study on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was conducted. These compounds exhibited significant cyclooxygenase-1/2 inhibitory activity, alongside analgesic and anti-inflammatory effects, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Pharmacokinetics and Metabolism : The pharmacokinetics and metabolism of DB289, a prodrug of DB75 (an antiprotozoal/antifungal drug), were investigated in rats and monkeys. This study provides insights into the drug's oral availability and systemic bioavailability, contributing to the development of effective oral treatments for various diseases (Midgley et al., 2007).
Synthesis of Bioactive Compounds : Research on the synthesis of potentially bioactive compounds from visnaginone explored the formation of various derivatives, highlighting the chemical versatility and potential therapeutic applications of these compounds (Abdel Hafez et al., 2001).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin (IV) chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3,3-diphenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO3/c1-31-27-16-23-21-14-8-9-15-25(21)32-26(23)18-24(27)29-28(30)17-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,18,22H,17H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGHDLQZQUFVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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